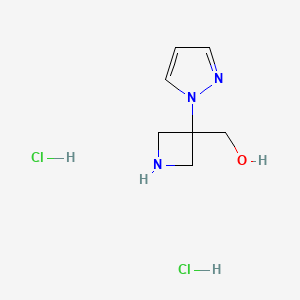
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in drug discovery and synthesis, making it an invaluable component for advancing scientific knowledge.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride typically involves the reaction of pyrazole derivatives with azetidine intermediates. The reaction conditions often include the use of solvents such as tetrahydrofuran, methanol, and ethanol, which have been evaluated for their stability . The stability of the keto tautomer in these solvents is higher, and the stability increases with increasing solvent polarity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the compound’s unique structure suggests that it can be produced using standard organic synthesis techniques involving pyrazole and azetidine derivatives.
化学反应分析
Types of Reactions: (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the tautomerism of the pyrazole ring, which can impact the synthetic strategies and biological activities of targets bearing a pyrazole moiety .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve the use of polar solvents to enhance the stability and reactivity of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted pyrazole and azetidine derivatives .
科学研究应用
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is used in a wide range of scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, the compound’s unique structure allows for the development of new drugs and therapeutic agents. Additionally, it has applications in industrial processes, particularly in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
相似化合物的比较
Similar Compounds:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Acylpyrazoles
- Aminopyrazoles
Uniqueness: (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is unique due to its combination of a pyrazole ring and an azetidine moiety, which provides a versatile scaffold for the synthesis of more complex heterocyclic systems . This combination allows for diverse applications in drug discovery and synthesis, making it an invaluable component for advancing scientific knowledge.
属性
IUPAC Name |
(3-pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-6-7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8,11H,4-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKQIMIFFXAQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)N2C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

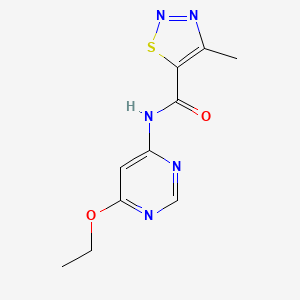
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2449805.png)

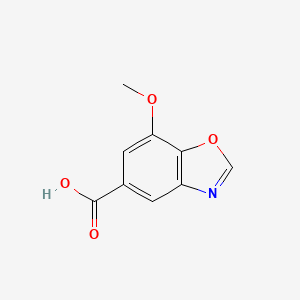
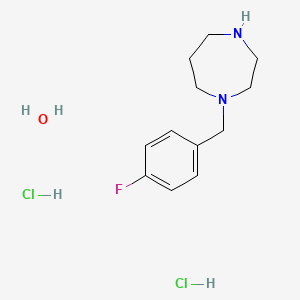
![1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2449811.png)
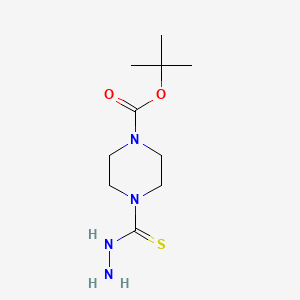
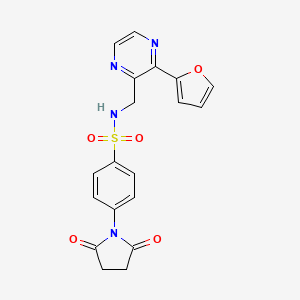
![N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2449821.png)
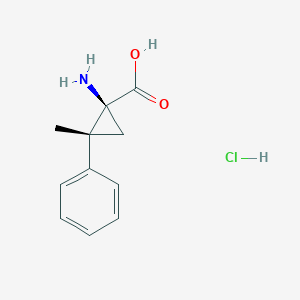
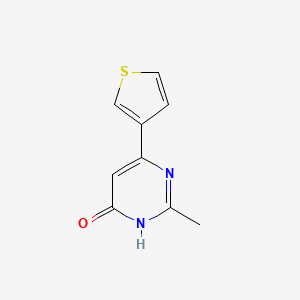
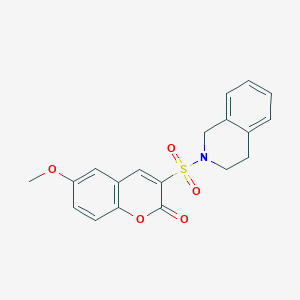
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)
